molecular formula C45H75NaO16 B220071 Semduramicin sodium CAS No. 119068-77-8

Semduramicin sodium

Cat. No.: B220071
CAS No.: 119068-77-8
M. Wt: 895.1 g/mol
InChI Key: JXRFTGPGWGUBQB-LHOUOPCDSA-M
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Description

Semduramicin sodium is a polyether ionophore antibiotic primarily used as an anticoccidial agent in veterinary medicine. It is effective against certain Gram-positive bacteria and is commonly used in poultry to prevent coccidiosis, a parasitic disease affecting the intestinal tract of animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semduramicin sodium involves complex organic reactions. The compound is derived from fermentation processes using specific strains of Streptomyces bacteria. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to isolate the active compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize yield. The purified compound is then formulated into a sodium salt for use in animal feed .

Chemical Reactions Analysis

Types of Reactions

Semduramicin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Scientific Research Applications

Semduramicin sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study ionophore activity and membrane transport mechanisms.

    Biology: Investigated for its effects on cellular ion balance and its potential use in controlling parasitic infections.

    Medicine: Explored for its potential use in treating parasitic diseases in humans, although primarily used in veterinary medicine.

    Industry: Utilized in the poultry industry to prevent coccidiosis and improve feed efficiency.

Mechanism of Action

Semduramicin sodium exerts its effects by disrupting ion transport across cell membranes. It forms complexes with cations such as sodium and potassium, facilitating their transport across lipid membranes. This disrupts the ion balance within cells, leading to cell death in susceptible organisms. The primary molecular targets are the ion channels and transporters in the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Semduramicin sodium is unique in its high potency and broad-spectrum activity against various coccidian species. It has a different ionophore structure compared to other similar compounds, which contributes to its distinct mechanism of action and efficacy .

Properties

IUPAC Name

sodium;2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O16.Na/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48;/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48);/q;+1/p-1/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRFTGPGWGUBQB-LHOUOPCDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H75NaO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018105
Record name Semduramicin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119068-77-8
Record name Semduramicin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119068778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semduramicin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMDURAMICIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B50X0IVEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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